molecular formula C22H21NO3S2 B2738351 (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1448127-92-1

(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2738351
CAS No.: 1448127-92-1
M. Wt: 411.53
InChI Key: DPESHRZSOJEKTQ-UHFFFAOYSA-N
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Description

This compound is a phenylsulfonyl piperidine derivative . It is a part of a class of compounds that have been studied for their potential therapeutic applications . The empirical formula of the compound is C17H18N2O3S and it has a molecular weight of 330.40 .


Molecular Structure Analysis

The molecular structure of this compound includes a phenylsulfonyl group attached to a piperidine ring, which is further attached to a phenyl ring . The exact structure can be determined by advanced spectroscopic techniques.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has an empirical formula of C17H18N2O3S and a molecular weight of 330.40 . Further physical and chemical properties can be determined through experimental analysis.

Scientific Research Applications

Glutathione Metabolism and Therapeutic Efficacy

Glutathione plays a crucial role in the detoxification and repair of cellular injury caused by various agents, including chemotherapeutics. The presence of functional groups similar to "(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone" in compounds may influence glutathione metabolism, affecting the outcome of therapeutic interventions and the design of combination therapy for neoplastic diseases (Arrick & Nathan, 1984).

HPLC of Basic Drugs

Modified silica HPLC columns, which might relate to the structural characteristics of the mentioned compound, show potential in the separation and analysis of basic drugs. These applications highlight the compound's relevance in analytical chemistry, especially in drug analysis and environmental monitoring (Flanagan et al., 2001).

Methionine Shuttle in Gastrointestinal Health

The compound's structural analogs may participate in or influence the transport proteins relevant for methionine absorption in the gastrointestinal tract. This has implications for nutritional science and the development of supplements or drugs targeting amino acid absorption and metabolism (Mastrototaro et al., 2016).

Chemical Chaperones and Proteostasis

Compounds with similar structural features may act as chemical chaperones, preventing protein misfolding and alleviating endoplasmic reticulum stress. This has potential therapeutic applications in diseases caused by protein misfolding, such as neurodegenerative disorders (Kolb et al., 2015).

Phosphonic Acid Applications

Phosphonic acid functional groups, akin to those that might be derivatized from the compound , find applications in drug design, material science, and as bioactive molecules targeting various biological pathways (Sevrain et al., 2017).

Health Benefits of Sulforaphane

While not directly related, the study of sulforaphane, a compound with antioxidant and chemopreventive properties, provides a context for investigating the health benefits of structurally complex molecules like "this compound" in combating oxidative stress and chronic diseases (Kim & Park, 2016).

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c24-22(18-8-6-17(7-9-18)19-12-15-27-16-19)23-13-10-21(11-14-23)28(25,26)20-4-2-1-3-5-20/h1-9,12,15-16,21H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPESHRZSOJEKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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